N,2-Dimethylquinoline-4-amine
Description
N,2-Dimethylquinoline-4-amine is a heterocyclic aromatic compound featuring a quinoline backbone substituted with methyl groups at the 2-position and a dimethylamino group at the 4-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The structural uniqueness of this compound lies in the positioning of its substituents, which influence electronic distribution, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,2-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-8-7-11(12-2)9-5-3-4-6-10(9)13-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
IHAANZLPRGWOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to N,2-Dimethylquinoline-4-amine, differing in substituent positions, functional groups, or biological activity:
Key Observations:
- Substituent Position: The position of the amino group significantly impacts biological activity. For example, 4-aminoquinolines (e.g., ) are associated with antimalarial and antibacterial properties, whereas 8-amino derivatives (e.g., ) lack reported activity data .
- Solubility and Bioavailability: Carboxamide and diethylamino groups () improve water solubility compared to methyl substituents, aiding in drug delivery .
Spectroscopic and Analytical Data
- 1H-NMR Trends: Aromatic protons in quinoline derivatives resonate between δ6.23–8.45 ppm, while alkylamino groups (e.g., –N(CH3)2) appear as singlets near δ2.23–3.78 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) align closely with theoretical values (e.g., m/z 336.2 in ; m/z 356.18 in ) .
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